molecular formula C10H13N3O3 B1484704 (2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-58-9

(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B1484704
CAS No.: 2098159-58-9
M. Wt: 223.23 g/mol
InChI Key: XWMKUYZBAVMXRY-ONEGZZNKSA-N
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Description

(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is an organic compound that features a pyrazole ring substituted with a dimethylcarbamoylmethyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Dimethylcarbamoylmethyl Group: This step involves the alkylation of the pyrazole ring with a dimethylcarbamoylmethyl halide under basic conditions.

    Formation of the Propenoic Acid Moiety: The final step involves the condensation of the substituted pyrazole with an appropriate aldehyde or ketone, followed by oxidation to form the propenoic acid moiety.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the dimethylcarbamoylmethyl moiety.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated pyrazoles or alkylated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

    (2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-3-yl}prop-2-enoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.

    (2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-5-yl}prop-2-enoic acid: Another isomer with the substitution at a different position on the pyrazole ring.

Uniqueness:

  • The specific substitution pattern of (2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid may confer unique chemical and biological properties, such as enhanced stability or specific interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12(2)9(14)7-13-6-8(5-11-13)3-4-10(15)16/h3-6H,7H2,1-2H3,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMKUYZBAVMXRY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
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